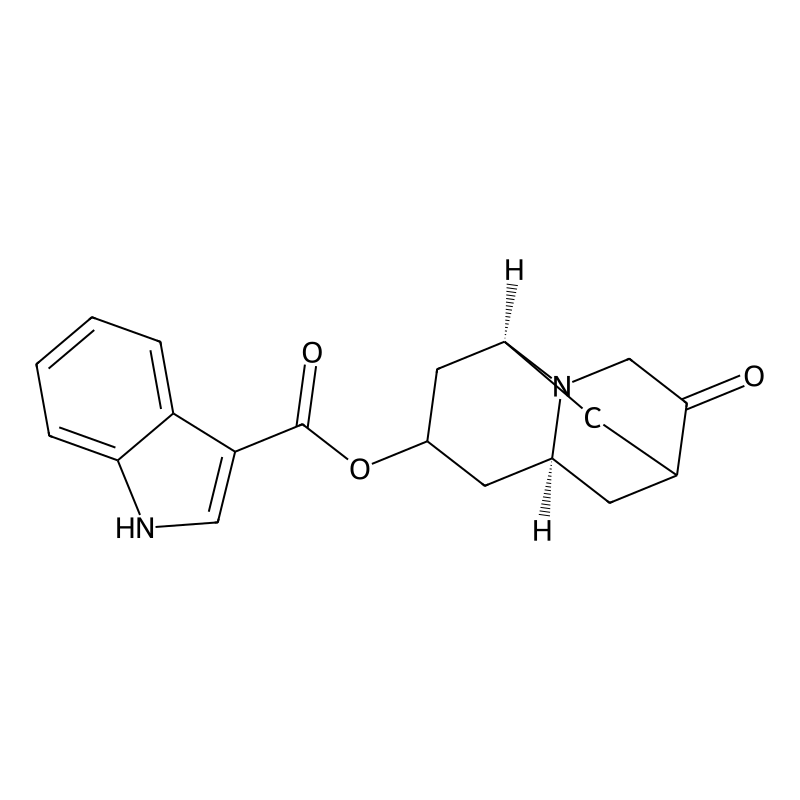

Dolasetron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dolasetron in Pharmaceutical Formulation Development

Specific Scientific Field: Pharmaceutical Sciences

Application Summary: Dolasetron has been used in the development of a stable nanosuspension to improve drug dissolution . This is particularly important for drugs that are poorly soluble in aqueous medium or organic solvent .

Methods of Application: The nanosuspension was formulated with different stabilizers and surfactants . The formulation with the stabilizer and surfactant that resulted in low value of particle size and PDI were selected for further optimization . The obtained particle size, PDI and zeta potential was found to be 228.2nm, 0.376 and - 7.8mv respectively .

Results or Outcomes: In vitro dissolution studies revealed that the optimized nanosuspension has uplifted drug release of 92.5% and 98.9% on 40 minutes at pH 1.2 and pH 6.8 respectively . The drug release kinetics of the optimized nanosuspension at pH 7.4 revealed that the formulations underwent First order / anamolus / non-fickian diffusion drug release .

Dolasetron in Cancer Treatment

Specific Scientific Field: Oncology

Application Summary: Dolasetron, along with Ketoprofen, has been found to induce cytotoxicity in colon cancer cells and suppress cancer stem cells . This is achieved through the inhibition of the RNA Binding Protein PUM1 .

Methods of Application: Molecular docking techniques were utilized to identify potential inhibitors against PUM1 . Dolasetron and Ketoprofen demonstrated strong binding affinity, hydrophobic interactions, and favorable chemical reactivity according to Conceptual-DFT calculations .

Results or Outcomes: Both compounds effectively reduced cell viability, with IC50 values of 150 µM and 175 µM, respectively . They also exhibited inhibitory effects on colon cancer stem cells, as indicated by reduced colonospheroid size and numbers . Apoptosis was induced by these compounds and triggered activation of executioner caspase 3/7 in HCT116 cells .

Dolasetron in Chemotherapy

Application Summary: It helps to prevent nausea and vomiting that may be caused by surgery or by medicine to treat cancer (chemotherapy or radiation) .

Methods of Application: Dolasetron works by blocking one of the body’s natural substances (serotonin) that causes vomiting . It is usually taken orally or injected into a vein before the start of chemotherapy .

Results or Outcomes: Dolasetron has been found to be effective in preventing and treating nausea and vomiting in individuals undergoing chemotherapy . It improves the quality of life for these patients by reducing the uncomfortable side effects of their treatment .

Dolasetron is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. It is marketed under the trade name Anzemet. The chemical formula for dolasetron is , and it has a molecular weight of approximately 324.38 g/mol. Dolasetron is administered either orally or intravenously, with its active metabolite, hydrodolasetron, being responsible for most of its pharmacological effects .

Dolasetron works by specifically blocking the 5-HT3 receptors located on vagal nerve terminals in the gut and brainstem []. These receptors are stimulated by serotonin released during chemotherapy, triggering nausea and vomiting signals to the brain. By competitively binding to the 5-HT3 receptor site, Dolasetron prevents serotonin from binding and initiating the vomiting reflex pathway [].

Dolasetron undergoes rapid metabolism in the body, primarily through hepatic pathways. The major metabolic pathway involves conversion to hydrodolasetron, which retains the pharmacological activity against the 5-HT3 receptors. This conversion involves hydroxylation and glucuronidation processes . Dolasetron can also interact with sodium channels, although this property is not directly related to its primary mechanism of action as a serotonin antagonist .

The primary biological activity of dolasetron lies in its ability to inhibit the 5-HT3 receptors located in both the central nervous system and peripheral nervous system. By blocking these receptors, dolasetron effectively reduces the stimulation of the vomiting center in the medulla oblongata, thereby alleviating nausea and vomiting induced by chemotherapy or other triggers . Notably, dolasetron does not exhibit significant activity at dopamine receptors or muscarinic receptors, differentiating it from other antiemetic agents .

The synthesis of dolasetron involves several steps starting from readily available organic compounds. The process typically includes:

- Formation of the Indole Structure: This involves cyclization reactions to form the indole core.

- Construction of the Quinolizidine Ring: This step is crucial for achieving the specific stereochemistry required for biological activity.

- Addition of Functional Groups: Various functional groups are introduced to enhance solubility and receptor affinity.

- Final Modifications: These may include methylation or sulfonation to yield dolasetron mesylate, which is the active pharmaceutical ingredient used in clinical settings .

Dolasetron is primarily used for:

- Chemotherapy-Induced Nausea and Vomiting: It is particularly effective when administered before chemotherapy sessions.

- Postoperative Nausea and Vomiting: Dolasetron can be used to manage nausea following surgical procedures.

- Radiation Therapy: It helps mitigate nausea associated with radiation treatments .

Additionally, dolasetron has been explored for use in veterinary medicine for managing nausea in dogs and cats.

- Cimetidine: Co-administration can increase blood levels of hydrodolasetron by approximately 15%.

- Rifampin: This potent inducer can decrease hydrodolasetron levels by about 17% .

- Atenolol: A decrease in clearance of hydrodolasetron by about 27% has been observed when administered together .

Despite these interactions, dolasetron does not significantly affect the metabolism of other drugs processed by cytochrome P450 enzymes.

Dolasetron shares structural and functional similarities with other serotonin 5-HT3 receptor antagonists. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ondansetron | Selective serotonin 5-HT3 antagonist | Widely used; available in oral and injectable forms |

| Granisetron | Selective serotonin 5-HT3 antagonist | Longer half-life; effective in preventing delayed nausea |

| Palonosetron | Selective serotonin 5-HT3 antagonist | Enhanced receptor binding; longer duration of action |

| Ramosetron | Selective serotonin 5-HT3 antagonist | Primarily used in Asia; similar efficacy profile |

Dolasetron's unique aspect lies in its rapid metabolism to hydrodolasetron, which significantly contributes to its effectiveness as an antiemetic agent while maintaining a relatively low side effect profile compared to some other agents in this class .

Key Synthetic Routes and Industrial Production Methods

The synthetic preparation of dolasetron involves sophisticated organic chemistry methodologies that construct the complex tricyclic framework characteristic of this compound [7] [8]. The primary synthetic route centers on the formation of an ester linkage between an indole-3-carboxylic acid moiety and a substituted octahydro-quinolizinone derivative, requiring careful control of stereochemistry to achieve the desired pharmacological activity [7].

The original Marion Roussel synthetic approach utilized indole-3-carboxylic acid as a key starting material, which undergoes esterification with the appropriately functionalized quinolizinone intermediate [7]. This route required multiple synthetic transformations including cyclization reactions to construct the bridged bicyclic system that forms the core structural framework of dolasetron. The synthetic complexity arises from the need to establish multiple stereogenic centers with precise spatial arrangements essential for biological activity.

Industrial production methods have evolved to incorporate more efficient synthetic strategies that improve overall yield and reduce manufacturing costs [8] [9]. Advanced synthetic routes employ optimized reaction conditions, including the use of specific solvents such as dimethylformamide and carefully controlled temperature profiles to maximize conversion efficiency [7]. These improvements address the challenges inherent in large-scale pharmaceutical manufacturing where consistency, yield, and cost-effectiveness are paramount considerations.

Alternative synthetic pathways have been developed to provide manufacturing flexibility and intellectual property diversification [9] [10]. These routes may utilize different starting materials or employ alternative coupling strategies, such as using pre-formed quinolizinone derivatives that undergo direct functionalization rather than complete synthesis from simpler precursors. The selection of specific synthetic routes for commercial production depends on factors including raw material availability, environmental considerations, and regulatory compliance requirements.

Process optimization studies have focused on critical synthetic steps such as stereoselective reductions and coupling reactions that determine the final product quality [9]. Modern industrial synthesis incorporates advanced analytical monitoring techniques to ensure consistent production of dolasetron with appropriate stereochemical purity and minimal impurity profiles. These improvements are essential for meeting stringent pharmaceutical manufacturing standards and regulatory requirements.

Structure-Activity Relationship Optimization

The structure-activity relationship studies for dolasetron reveal critical molecular features required for optimal 5-hydroxytryptamine type 3 receptor antagonism [11] [12]. The indole ring system represents a fundamental pharmacophore element that contributes significantly to receptor binding affinity and selectivity [11]. Modifications to this aromatic system generally result in diminished biological activity, indicating the specific electronic and steric requirements for effective receptor interaction.

The stereochemical configuration of dolasetron plays a crucial role in determining its pharmacological properties [12] [13]. The compound contains multiple chiral centers within its tricyclic framework, and the specific spatial arrangement of these stereocenters is essential for optimal receptor binding and biological activity [14] [15]. Structure-activity relationship studies have demonstrated that alternative stereoisomers exhibit significantly reduced potency, emphasizing the importance of maintaining precise stereochemical control during synthesis.

The ester linkage connecting the indole carboxylic acid to the quinolizinone core represents another critical structural element [12]. This connection is rapidly hydrolyzed in vivo by esterases to produce the active metabolite hydrodolasetron, which is responsible for the prolonged duration of action characteristic of dolasetron [13] [2]. The metabolic conversion represents a prodrug strategy that enhances the pharmacokinetic properties of the active compound while maintaining the essential structural features required for receptor binding.

Comparative structure-activity analysis with related 5-hydroxytryptamine type 3 receptor antagonists reveals the unique structural features that distinguish dolasetron from other compounds in this therapeutic class [11] [16]. Unlike ondansetron, which contains a carbazole ring system, or granisetron, which features an indazole moiety, dolasetron utilizes an indole carboxylate structure that provides distinct binding characteristics and pharmacological properties [16]. These structural differences contribute to variations in potency, duration of action, and side effect profiles among the different 5-hydroxytryptamine type 3 receptor antagonists.

The optimization of dolasetron structure involved systematic modifications to various molecular regions to enhance receptor selectivity and minimize off-target effects [11]. The final optimized structure demonstrates high selectivity for 5-hydroxytryptamine type 3 receptors with minimal affinity for other neurotransmitter receptors, including dopamine and muscarinic receptors [1] [12]. This selectivity profile contributes to the favorable safety characteristics observed in clinical evaluations and reduces the potential for drug interactions with other therapeutic agents.

Comparative Analysis with Other 5-Hydroxytryptamine Type 3 Antagonists

Dolasetron demonstrates distinct pharmacological characteristics when compared to other members of the 5-hydroxytryptamine type 3 receptor antagonist class, particularly ondansetron, granisetron, and tropisetron [17] [18] [19]. Clinical comparative studies have revealed differences in efficacy profiles, with some investigations suggesting superior performance of granisetron over dolasetron in specific clinical scenarios [20] [21]. A comparative study examining oral formulations found that granisetron achieved significantly greater control of acute chemotherapy-induced nausea and vomiting, with complete control observed in sixty-nine percent of granisetron-treated patients compared to twenty-three percent of dolasetron-treated patients [20].

Meta-analytic evaluations encompassing multiple clinical trials have provided comprehensive comparisons of antiemetic efficacy among the different 5-hydroxytryptamine type 3 receptor antagonists [21]. These analyses indicate that while dolasetron demonstrates comparable efficacy to ondansetron in many clinical situations, granisetron may offer advantages in certain patient populations or chemotherapy regimens [21]. The comparative effectiveness appears to be influenced by factors such as dosing regimens, patient characteristics, and specific chemotherapy protocols employed.

Pharmacokinetic differences among the 5-hydroxytryptamine type 3 receptor antagonists contribute to variations in clinical performance and dosing requirements [18] [22]. Dolasetron exhibits rapid conversion to its active metabolite hydrodolasetron, which has an elimination half-life of approximately seven to nine hours, allowing for once-daily dosing in most clinical applications [2] [3]. This pharmacokinetic profile differs from ondansetron, which requires more frequent dosing due to its shorter half-life, and from granisetron, which maintains longer duration through direct parent compound activity rather than active metabolites.

Cost-effectiveness analyses have consistently demonstrated economic advantages for dolasetron compared to other 5-hydroxytryptamine type 3 receptor antagonists [23] [24]. Studies evaluating the total cost of antiemetic therapy, including rescue medications, have shown that dolasetron treatment results in lower overall expenses due to both reduced acquisition costs and decreased need for additional antiemetic interventions [24]. A comparative cost analysis found dolasetron to be approximately forty percent less expensive than ondansetron, with total treatment costs reduced by thirty percent when considering rescue antiemetic requirements [24].

Safety profile comparisons among the 5-hydroxytryptamine type 3 receptor antagonists reveal generally similar adverse effect patterns, with headache, dizziness, and constipation being the most commonly reported side effects across all compounds in this class [18] [22]. However, specific safety considerations distinguish dolasetron from its comparators, particularly regarding cardiac effects and drug interactions [12] [22]. Network meta-analyses examining safety outcomes have identified ondansetron plus dexamethasone and dolasetron as having favorable safety profiles with respect to arrhythmia risk compared to other combinations in this therapeutic class [22].

Dolasetron demonstrates exceptional selectivity as a competitive antagonist of five-hydroxytryptamine subtype three receptors through multiple molecular mechanisms that distinguish it from other serotonin receptor subtypes. The molecular basis of this selectivity lies in the specific structural complementarity between dolasetron and the orthosteric binding site of five-hydroxytryptamine subtype three receptors [1] [2].

The binding affinity of dolasetron for five-hydroxytryptamine subtype three receptors is characterized by a dissociation constant (Ki) of 20 nanomolar, indicating high-affinity binding [3]. This potent interaction occurs at the orthosteric binding site located at the interface between adjacent receptor subunits in the extracellular amino-terminal domain [4]. The binding pocket is formed by three loops (A-C) from the principal subunit and three beta-strands (loops D-F) from the complementary subunit, creating a unique molecular architecture that accommodates dolasetron with high specificity [4].

Selectivity studies reveal that dolasetron exhibits greater than 500-fold selectivity for five-hydroxytryptamine subtype three receptors compared to five-hydroxytryptamine subtype one-A, five-hydroxytryptamine subtype two, and dopamine D2 receptors [1] [3]. This remarkable selectivity is achieved through specific molecular interactions within the binding pocket that are absent in other serotonin receptor subtypes. At concentrations of 10 micromolar, dolasetron displays no significant affinity for five-hydroxytryptamine subtype one, five-hydroxytryptamine subtype two, or various other radioligand binding sites [1].

The competitive antagonist mechanism is characterized by a PA2 value of 9.8 in rabbit isolated perfused heart preparations, demonstrating potent antagonism at sympathetic nerve terminals [1]. Functional studies using neuroblastoma-glioma hybrid NG 108-15 cells show that dolasetron inhibits five-hydroxytryptamine-induced membrane currents with an IC50 of 3.8 nanomolar [3]. This inhibition is fully reversible, confirming the competitive nature of the antagonism without allosteric modulation effects at the orthosteric site [1].

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 20 nM | Beoijinga et al., 1992 |

| Receptor Selectivity (5-HT3 vs 5-HT1A) | >500-fold | Miller et al., 1993 |

| Receptor Selectivity (5-HT3 vs 5-HT2) | >500-fold | Miller et al., 1993 |

| Receptor Selectivity (5-HT3 vs Dopamine D2) | >500-fold | Miller et al., 1993 |

| Competitive Antagonist PA2 | 9.8 | Miller et al., 1993 |

| Membrane Current IC50 (NG 108-15 cells) | 3.8 nM | Beoijinga et al., 1992 |

| Binding Mechanism | Competitive | Miller et al., 1993 |

| Dissociation Rate | Reversible | Miller et al., 1993 |

The molecular determinants of dolasetron selectivity include specific amino acid residues within the five-hydroxytryptamine subtype three receptor binding pocket. Structural studies using engineered acetylcholine binding proteins that mimic the five-hydroxytryptamine subtype three receptor binding site demonstrate that dolasetron, like other setron antagonists, interacts predominantly with aromatic and hydrophobic residues [5]. These interactions include cation-π interactions and hydrogen bonding with tryptophan residues, which are critical for high-affinity binding [5].

Orthosteric versus Allosteric Modulation Pathways

Dolasetron functions exclusively through orthosteric antagonism of five-hydroxytryptamine subtype three receptors, with extensive research confirming the absence of clinically relevant allosteric modulation mechanisms. The orthosteric binding site represents the primary and sole mechanism of action for dolasetron, distinguishing it from compounds that exhibit dual orthosteric and allosteric activities [6].

Orthosteric modulation by dolasetron occurs through competitive binding at the neurotransmitter recognition site located between adjacent receptor subunits [7] [8]. This binding mechanism involves mutually exclusive interaction with the endogenous ligand serotonin, preventing receptor activation through physical occupation of the binding pocket [9]. The orthosteric nature of dolasetron antagonism is evidenced by its ability to shift serotonin concentration-response curves to the right in a parallel, surmountable manner characteristic of competitive inhibition [1].

Comprehensive investigations into potential allosteric modulation by dolasetron have been conducted using mutagenesis studies and functional assays [6]. Research examining putative allosteric binding sites in the extracellular domain of five-hydroxytryptamine subtype three receptors found no evidence supporting allosteric modulation by dolasetron [6]. Mutations of residues predicted by computational docking studies to interact with dolasetron at allosteric sites (Tyrosine-73, Phenylalanine-130, Serine-163, and Aspartic acid-165 in the A subunit, and Histidine-73, Phenylalanine-130, Glutamic acid-170, and Tyrosine-143 in the B subunit) had no effect on dolasetron potency or binding characteristics [6].

The absence of allosteric modulation distinguishes dolasetron from other five-hydroxytryptamine subtype three receptor ligands that exhibit more complex pharmacological profiles [10] [11]. While compounds such as verapamil, ifenprodil, and trichloroethanol demonstrate allosteric modulation of five-hydroxytryptamine subtype three receptors with various degrees of cooperativity [10], dolasetron maintains a purely orthosteric mechanism of action.

Kinetic analysis of dolasetron binding reveals classical competitive antagonist behavior without the complexity associated with allosteric modulation [12]. The compound does not alter the kinetics of serotonin binding beyond the expected competitive displacement, nor does it modify receptor desensitization patterns that would be indicative of allosteric effects [12]. This pharmacological simplicity contributes to the predictable clinical efficacy profile of dolasetron.

The orthosteric mechanism is further supported by radioligand binding studies demonstrating that dolasetron competes directly with tritiated granisetron for the same binding site [3]. Scatchard analysis reveals simple, single-site binding kinetics without the complexity of positive or negative cooperativity that characterizes allosteric interactions [3]. The Hill coefficient approaches unity, confirming non-cooperative binding typical of orthosteric competitive antagonists.

Structural comparisons with related setron antagonists reveal that dolasetron adopts a binding pose within the orthosteric pocket similar to granisetron and ondansetron [13] [14]. Molecular dynamics simulations demonstrate that dolasetron forms stable interactions with conserved binding site residues, including hydrogen bonding with tryptophan-156 and contacts with asparagine-101 [13]. These interactions occur exclusively within the orthosteric binding pocket without engagement of allosteric regulatory sites.

Metabolic Activation via Hydrodolasetron Conversion

The pharmacological activity of dolasetron is primarily mediated through its rapid metabolic conversion to hydrodolasetron, which represents the major active metabolite responsible for therapeutic efficacy [15] [16]. This metabolic activation pathway constitutes a critical component of dolasetron pharmacology, as the parent compound exhibits minimal direct pharmacological activity compared to its reduced metabolite [16].

Dolasetron undergoes extremely rapid reduction to hydrodolasetron via carbonyl reductase, a ubiquitous enzyme present throughout human tissues [17] [18]. This reduction reaction occurs almost instantaneously following drug administration, with dolasetron concentrations becoming barely detectable within 2-4 hours after intravenous administration [16]. The efficiency of this conversion is remarkable, with essentially 100% of administered dolasetron being converted to hydrodolasetron within the first hour after dosing [16].

The pharmacokinetic profile of this metabolic activation demonstrates that hydrodolasetron peaks rapidly at approximately 0.625 hours (median time) following dolasetron administration [16]. The conversion process is so efficient that less than 1% of the administered dose is excreted unchanged in urine as the parent compound [16]. This near-complete metabolic transformation indicates that carbonyl reductase-mediated reduction represents the primary and obligatory pathway for dolasetron bioactivation.

| Metabolic Step | Enzyme/Process | Percentage of Dose | Half-life/Clearance |

|---|---|---|---|

| Parent Drug (Dolasetron) | Administration | 100% | < 10 minutes |

| Primary Reduction | Carbonyl Reductase | ~100% | Rapid (< 1 hour) |

| Active Metabolite Formation | Hydrodolasetron Formation | ~100% | Peak at 1 hour |

| Hydroxylation (5-position) | CYP2D6 | ~9% | 8.1 hours |

| Hydroxylation (6-position) | CYP2D6/CYP3A4 | ~6% | 8.1 hours |

| Hydroxylation (7-position) | CYP2D6 | ~3% | 8.1 hours |

| N-Oxidation | CYP3A4/Flavin Monooxygenase | ~5% | 8.1 hours |

| Glucuronidation | UDP-Glucuronosyltransferase | ~40% | 8.1 hours |

| Renal Excretion (unchanged) | Renal Elimination | 61% | 13.4 mL/min/kg |

| Fecal Excretion | Biliary Excretion | 33% | N/A |

The area under the plasma concentration-time curve ratio for hydrodolasetron relative to dolasetron is 11.9, indicating that the metabolite achieves dramatically higher systemic exposure than the parent compound [16]. This pharmacokinetic relationship underscores the importance of the metabolic activation pathway in determining overall drug efficacy and duration of action.

Hydrodolasetron demonstrates superior pharmacological properties compared to the parent compound, including enhanced binding affinity for five-hydroxytryptamine subtype three receptors and prolonged elimination half-life [15] [18]. The median terminal disposition half-life of hydrodolasetron is 7.56 hours, providing sustained receptor occupancy and prolonged antiemetic efficacy [16]. This extended half-life is crucial for the clinical effectiveness of dolasetron in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting.

The metabolic activation process exhibits dose-independent kinetics over clinically relevant dose ranges [16]. Pharmacokinetic parameters for both dolasetron elimination and hydrodolasetron formation remain constant across doses ranging from 0.6 to 5 milligrams per kilogram, indicating linear, first-order conversion kinetics [16]. This predictable relationship ensures consistent therapeutic outcomes across different dosing regimens.

Carbonyl reductase, the enzyme responsible for dolasetron reduction, is present in virtually all human tissues and exhibits minimal interindividual variability [17]. Unlike cytochrome P450 enzymes involved in subsequent metabolism, carbonyl reductase is not subject to genetic polymorphisms that significantly affect enzymatic activity [17]. This universal enzyme distribution and consistent activity contribute to the reliable pharmacokinetic profile of dolasetron across diverse patient populations.

Cytochrome P450-Mediated Biotransformation

The cytochrome P450 enzyme system plays a pivotal role in the metabolism of hydrodolasetron, with specific isoforms demonstrating distinct substrate specificities and clinical implications for drug interactions and genetic polymorphisms [17] [19]. The primary cytochrome P450 enzyme responsible for hydrodolasetron metabolism is CYP2D6, which catalyzes multiple hydroxylation reactions at different positions on the indole ring system [17].

CYP2D6-mediated hydroxylation occurs at the 5-, 6-, and 7-positions of the indole aromatic ring, with the 5-hydroxylation pathway representing the predominant metabolic route [17]. Enzyme-selective inhibition studies using quinidine, a specific CYP2D6 inhibitor, demonstrate significant reduction in hydroxylated metabolite formation, confirming the primary role of this enzyme in hydrodolasetron metabolism [17]. The rate of formation of 6-hydroxy hydrodolasetron correlates significantly with that of 5-hydroxy hydrodolasetron, suggesting these metabolites are formed by the same enzyme system [17].

CYP3A4 contributes to hydrodolasetron metabolism through two distinct pathways: N-oxidation and, to a lesser extent, 6-hydroxylation [17]. The N-oxidation pathway represents a secondary metabolic route that becomes more prominent when CYP2D6 activity is reduced or saturated [17]. Correlation studies demonstrate that N-oxide formation correlates significantly with 6-hydroxylation in quinidine-inhibited microsomes, confirming the involvement of CYP3A4 in both pathways [17].

| CYP Enzyme | Metabolic Reaction | Genetic Polymorphism | Clinical Significance |

|---|---|---|---|

| CYP2D6 | Hydroxylation (5-, 6-, 7-positions) | High (>100 alleles) | Major - affects efficacy |

| CYP3A4 | N-Oxidation, 6-Hydroxylation | Moderate (expression variability) | Moderate - drug interactions |

| CYP3A5 | Minor N-Oxidation | High (polymorphic expression) | Minor - population variability |

| Flavin Monooxygenase | N-Oxidation | Low | Minor |

| Carbonyl Reductase | Ketone Reduction | Ubiquitous enzyme | None - universal activity |

| UDP-Glucuronosyltransferase | Glucuronide Conjugation | Moderate | Moderate - excretion pathway |

The clinical significance of CYP2D6-mediated metabolism is highlighted by genetic polymorphism studies demonstrating differential therapeutic outcomes based on CYP2D6 genotype [19] [20]. Patients carrying gene duplications of CYP2D6 alleles, predicting ultrarapid metabolizer status, exhibit accelerated hydrodolasetron clearance and reduced antiemetic efficacy [19]. Conversely, poor metabolizers with deficient CYP2D6 activity demonstrate prolonged hydrodolasetron exposure and enhanced therapeutic effects [20].

Flavin monooxygenase represents an additional pathway for hydrodolasetron N-oxidation, particularly when CYP3A4 activity is compromised [17]. This enzyme system provides metabolic redundancy that helps maintain drug clearance in the presence of cytochrome P450 inhibition or genetic deficiency [17]. The contribution of flavin monooxygenase becomes more apparent in studies using recombinant human liver enzymes, where N-oxidation persists despite specific cytochrome P450 inhibition.

Drug interaction studies reveal that hydrodolasetron acts as a competitive inhibitor of CYP2D6 with an IC50 value of 70 micromolar [17]. This concentration is approximately two orders of magnitude above maximum plasma concentrations achieved in humans, indicating minimal potential for clinically significant drug interactions through CYP2D6 inhibition [17]. However, co-administration with potent CYP2D6 inhibitors can affect hydrodolasetron clearance and potentially alter therapeutic efficacy.

The metabolic profile of hydrodolasetron differs significantly from other setron antagonists in the relative contributions of different cytochrome P450 enzymes [7] [21]. While dolasetron metabolism is primarily CYP2D6-dependent, granisetron is metabolized mainly by CYP3A4 and CYP1A1, and ondansetron involves both CYP2D6 and CYP2E1 [21]. These differences in metabolic pathways contribute to distinct drug interaction profiles and genetic influences on therapeutic efficacy among the setron class of antiemetics.

Glucuronidation and Excretion Pathways

Glucuronidation represents the predominant phase II metabolic pathway for hydrodolasetron elimination, accounting for approximately 40% of the administered dose and serving as the primary mechanism for drug conjugation prior to excretion [18] [22]. This process is mediated by UDP-glucuronosyltransferase enzymes that catalyze the conjugation of glucuronic acid to hydroxylated metabolites of hydrodolasetron, enhancing water solubility and facilitating renal elimination [22].

The glucuronidation process primarily targets the hydroxylated metabolites produced by cytochrome P450-mediated biotransformation, particularly the 5-, 6-, and 7-hydroxy derivatives of hydrodolasetron [22]. Hydrolysis studies of urine samples demonstrate that the glucuronide of reduced dolasetron (hydrodolasetron) constitutes the most abundant conjugated metabolite in human urine [22]. This finding indicates that direct glucuronidation of the parent metabolite, in addition to conjugation of hydroxylated derivatives, contributes significantly to the overall elimination pathway.

Renal excretion represents the major route of hydrodolasetron elimination, with 61% of the administered dose recovered unchanged in urine [18] [23]. This substantial renal clearance indicates that glomerular filtration and active tubular secretion contribute to drug elimination, with the apparent renal clearance of 2.68 milliliters per minute per kilogram suggesting involvement of active transport mechanisms [16]. The high renal recovery of unchanged hydrodolasetron underscores the importance of kidney function in determining drug clearance and potential dose adjustments in patients with renal impairment.

Biliary excretion accounts for approximately 33% of the administered dose, with metabolites being eliminated through hepatic uptake and subsequent biliary secretion into the gastrointestinal tract [18] [23]. This significant biliary contribution to elimination creates the potential for enterohepatic circulation, although the extent of this process appears limited for hydrodolasetron compared to other drugs that undergo extensive biliary excretion [24]. The fecal recovery includes both unchanged drug and conjugated metabolites that have undergone biliary excretion.

The glucuronide conjugates demonstrate differential stability in various biological compartments, with rapid hydrolysis occurring in the gastrointestinal tract following biliary excretion [24]. Studies examining fecal recovery reveal minimal glucuronide metabolites (less than 1% of dose), suggesting efficient enzymatic hydrolysis by gut microbiome or intestinal glucuronidases [24]. This hydrolysis process can potentially lead to reabsorption of the aglycone and contribute to sustained drug exposure through enterohepatic recycling.

Protein binding characteristics influence the distribution and elimination of hydrodolasetron, with 69-77% of the compound bound to plasma proteins [18] [23]. The binding to alpha-1-acid glycoprotein accounts for approximately 50% of total protein binding, which can be influenced by disease states that alter acute-phase protein concentrations [18]. This protein binding affects the free drug concentration available for glomerular filtration and hepatic uptake, influencing both renal and biliary clearance mechanisms.

The apparent volume of distribution of hydrodolasetron is 5.8 liters per kilogram, indicating extensive tissue distribution beyond the vascular compartment [23]. This large volume of distribution suggests significant uptake into peripheral tissues, which may serve as reservoir sites that contribute to the prolonged elimination half-life of 8.1 hours [23]. The extensive tissue distribution also influences the overall clearance pattern and contributes to the sustained antiemetic efficacy observed clinically.

Hepatic impairment studies demonstrate differential effects on various elimination pathways, with glucuronidation capacity being relatively preserved compared to cytochrome P450-mediated metabolism [25]. Patients with moderate to severe hepatic dysfunction show minimal changes in hydrodolasetron clearance following intravenous administration, but exhibit altered pharmacokinetics after oral dosing [25]. These findings suggest that renal elimination and glucuronidation pathways provide adequate clearance capacity even when hepatic function is compromised.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.63 (est)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Dolasetron injection is indicated for the prevention of nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, including high-dose cisplatin. Dolasetron tablets are indicated for the prevention of nausea and vomiting associated with moderate-emetogenic cancer chemotherapy, including initial and repeat courses. /Included in US product label/

Dolasetron injection and tablets are indicated for the prevention of postoperative nausea and/or vomiting. Routine prophylaxis is not recommended when there is little risk of nausea and/or vomiting developing postoperatively, except in patients in whom nausea and/or vomiting must be avoided. /Included in US product label/

Dolasetron injection is indicated for the treatment of postoperative nausea and/or vomiting. /Included in US product label/

Pharmacology

Dolasetron is an indole derivative and a potent serotonin 5-HT3 receptor antagonist with anti-emetic property. Dolasetron blocks the activity of serotonin released from the enterochromaffin cells of the small intestine by selectively inhibiting and inactivating 5-HT3 receptors located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone of the area postrema. This results in suppression of signalling to trigger chemo- and radiotherapy induced nausea and vomiting.

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AA - Serotonin (5ht3) antagonists

A04AA04 - Dolasetron

Mechanism of Action

Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels.

The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

115956-13-3

Absorption Distribution and Excretion

Orally-administered dolasetron intravenous solution and tablets are bioequivalent.

The apparent absolute bioavailability of oral dolasetron is approximately 75%. Food does not affect the bioavailability of dolasetron taken by mouth.

Time to peak plasma concentration /for hydrodolasetron/ following oral administration /was/ approximately 1 hour and following intravenous injection /was/ 0.6 hours.

For more Absorption, Distribution and Excretion (Complete) data for DOLASETRON (15 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of dolasetron mesylate was studied in six healthy male volunteers who were given a single 300 mg oral dose of [14C]dolasetron mesylate. An average of 59% of the total radioactivity was recovered in the urine and 25% in the feces. Metabolites were quantitated in urine samples taken up to 36 hr post-dose. Reduced dolasetron (RD) accounted for 17-54% of the dose in urine. Hydroxylated metabolites of RD made up no more than 9% of the dose in urine. Most of the remaining urinary radioactivity consisted of conjugated metabolites of RD and hydroxy RD. Hydrolysis of selected urine samples showed that the glucuronide of RD was the most abundant conjugate in urine. A small percentage of the dose (< 1%) in urine was identified as the N-oxide of RD. Analysis of urine samples by chiral HPLC indicated that the R(+):S(-) ratio of RD was approximately 9:1.

The initial step in the metabolism of dolasetron or MDL 73,147EF [(2 alpha, 6 alpha, 8 alpha, 9a beta)-octahydro-3-oxo-2,6-methano-2H- quinolizin-8-yl 1H-indol-3-carboxylate, monomethanesulfonate] is the reduction of the prochiral carbonyl group to give a chiral secondary alcohol "reduced dolasetron." An HPLC method, using a chiral column to separate reduced dolasetron enantiomers, has been developed and used to measure enantiomers in urine of rats, dogs, and humans after dolasetron administration. In all cases, the reduction was enantioselective for the (+)-(R)-enantiomer, although the dog showed lower stereoselectivity, especially after iv administration. An approximate enantiomeric ratio (+/-) of 90:10 was found in rat and human urine. The contribution of further metabolism to this enantiomeric ratio was considered small as preliminary studies showed that oxidation of the enantiomeric alcohols by human liver microsomes demonstrated only minor stereoselectivity. Further evidence for the role of stereoselective reduction in man was obtained from in vitro studies, where dolasetron was incubated with human whole blood. The enantiomeric composition of reduced dolasetron formed in human whole blood was the same as that found in human urine after administration of dolasetron. Enantioselectivity was not due to differences in the absorption, distribution, metabolism, or excretion of enantiomers, as iv or oral administration of rac-reduced dolasetron to rats and dogs lead to the recovery, in urine, of essentially the same enantiomeric composition as the dose administered. It is fortuitous that the (+)-(R)-enantiomer is predominantly formed by carbonyl reductase, as it is the more active compound.

Associated Chemicals

Wikipedia

Drug Warnings

Acute, usually reversible ECG alterations and/or risk of altered cardiac conduction. Prolongation of PR, QTC, and JT intervals and widening of the QRS complex have been observed in patients receiving dolasetron therapy. These alterations, which are caused by prolongation of cardiac depolarization and repolarization, appear to be related to plasma concentrations of the active metabolite hydrodolasetron and generally are self-limiting as these concentrations decline. ECG interval prolongation rarely has resulted in heart block or cardiac arrhythmias. Sudden death has occurred in at least one patient 6 hours after receiving IV dolasetron (1.8 mg/kg), although the patient had other potential risk factors such as prior therapy with doxorubicin and concomitant cyclophosphamide.

Dolasetron should be used with caution in patients who have or may develop prolongation of cardiac conduction intervals, particularly QTC, including those with congenital QT syndrome, those with uncorrected hypokalemia or hypomagnesemia, patients receiving diuretics that may induce electrolyte abnormalities, patients receiving antiarrhythmic agents or other drugs that alter cardiac conduction (e.g., prolong QT interval), and those receiving cumulative high-dose anthracycline therapy.

Sensitivity reactions, including anaphylactic reaction, facial edema, and urticaria, have been reported rarely. Cross-sensitivity reactions have been reported in patients receiving other selective 5-HT3 receptor antagonists but have not been reported to date with dolasetron.

For more Drug Warnings (Complete) data for DOLASETRON (7 total), please visit the HSDB record page.

Biological Half Life

Following intravenous administration to healthy male subjects of doses ranging from 0.6 to 5 mg/kg, dolasetron disappeared extremely rapidly from plasma; concentrations were generally measurable for only 2-4 hr. Less than 1 percent of the dose was excreted intact in urine. A major plasma metabolite, reduced dolasetron, peaked rapidly at approximately 0.625 hr (median). Its median terminal disposition half-life was 7.56 hr ...

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: dolasetron mesylate; matrix: chemical purity; procedure: liquid chromatography with detection at 285 nm and comparison to standards /dolasetron mesylate/

Analyte: dolasetron mesylate; matrix: pharmaceutical preparation (injection solution; tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /dolasetron mesylate/

Analyte: dolasetron mesylate; matrix: pharmaceutical preparation (injection solution; tablet); procedure: liquid chromatography with detection at 285 nm and comparison to standards (chemical purity) /dolasetron mesylate/

Analyte: dolasetron; matrix: pharmaceutical preparation (oral liquid suspension); procedure: high-performance liquid chromatography with ultraviolet detection at 265 nm

Clinical Laboratory Methods

Interactions

Concurrent use of intravenous dolasetron and atenolol has been found to result in a 27% decrease in clearance hydrodolasetron.

Dates

2: Balfour JA, Goa KL. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery. Drugs. 1997 Aug;54(2):273-98. Review. PubMed PMID: 9257083.

3: Rochford M, Kiernan TJ, Aziz A. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review. Emerg Med J. 2007 Jul;24(7):515-7. Review. PubMed PMID: 17582056; PubMed Central PMCID: PMC2658414.

4: Ogilvie GK. Dolasetron: a new option for nausea and vomiting. J Am Anim Hosp Assoc. 2000 Nov-Dec;36(6):481-3. Review. PubMed PMID: 11105883.

5: Hui YF, Ignoffo RJ. Dolasetron. A new 5-hydroxytryptamine3 receptor antagonist. Cancer Pract. 1997 Sep-Oct;5(5):324-8. Review. PubMed PMID: 9341357.

6: Eremita D. Dolasetron for chemo nausea. RN. 2001 Mar;64(3):38-40. Review. PubMed PMID: 11288648.

7: Tricco AC, Soobiah C, Blondal E, Veroniki AA, Khan PA, Vafaei A, Ivory J, Strifler L, Ashoor H, MacDonald H, Reynen E, Robson R, Ho J, Ng C, Antony J, Mrklas K, Hutton B, Hemmelgarn BR, Moher D, Straus SE. Comparative safety of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis. BMC Med. 2015 Jun 18;13:142. doi: 10.1186/s12916-015-0379-3. Review. PubMed PMID: 26084332; PubMed Central PMCID: PMC4472408.

8: Rojas C, Raje M, Tsukamoto T, Slusher BS. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis. Eur J Pharmacol. 2014 Jan 5;722:26-37. doi: 10.1016/j.ejphar.2013.08.049. Epub 2013 Oct 31. Review. PubMed PMID: 24184669.

9: Broder MS, Faria C, Powers A, Sunderji J, Cherepanov D. The Impact of 5-HT3RA Use on Cost and Utilization in Patients with Chemotherapy-Induced Nausea and Vomiting: Systematic Review of the Literature. Am Health Drug Benefits. 2014 May;7(3):171-82. Review. PubMed PMID: 24991400; PubMed Central PMCID: PMC4070626.

10: Mori-Vogt S, Blazer M. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting. Expert Rev Anticancer Ther. 2013 Aug;13(8):919-36. doi: 10.1586/14737140.2013.814412. Review. PubMed PMID: 23984894.

11: Fujii Y. Management of postoperative nausea and vomiting in women scheduled for breast cancer surgery. J Anesth. 2011 Dec;25(6):917-22. doi: 10.1007/s00540-011-1241-1. Epub 2011 Oct 1. Review. Retraction in: Hirota K. J Anesth. 2013 Apr;27(2):322. PubMed PMID: 21964679.

12: Rubenstein EB. Palonosetron: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting. Clin Adv Hematol Oncol. 2004 May;2(5):284-9. Review. PubMed PMID: 16163194.

13: Botrel TE, Clark OA, Clark L, Paladini L, Faleiros E, Pegoretti B. Efficacy of palonosetron (PAL) compared to other serotonin inhibitors (5-HT3R) in preventing chemotherapy-induced nausea and vomiting (CINV) in patients receiving moderately or highly emetogenic (MoHE) treatment: systematic review and meta-analysis. Support Care Cancer. 2011 Jun;19(6):823-32. doi: 10.1007/s00520-010-0908-8. Epub 2010 May 22. Review. PubMed PMID: 20495832.

14: Fujii Y. Current review of ramosetron in the prevention of postoperative nausea and vomiting. Curr Drug Saf. 2011 Apr;6(2):122-7. Review. PubMed PMID: 21382011.

15: Board T, Board R. The role of 5-HT3 receptor antagonists in preventing postoperative nausea and vomiting. AORN J. 2006 Jan;83(1):209-16, 219-20. Review. PubMed PMID: 16528908.

16: Navari RM, Koeller JM. Electrocardiographic and cardiovascular effects of the 5-hydroxytryptamine3 receptor antagonists. Ann Pharmacother. 2003 Sep;37(9):1276-86. Review. PubMed PMID: 12921512.

17: Blower PR. 5-HT3-receptor antagonists and the cytochrome P450 system: clinical implications. Cancer J. 2002 Sep-Oct;8(5):405-14. Review. PubMed PMID: 12416899.

18: Alon E, Biro P. [Prevention and treatment of postoperative nausea and vomiting with 5-HT3-receptor blockers]. Anasthesiol Intensivmed Notfallmed Schmerzther. 1996 May;31(4):200-4. Review. German. Erratum in: Anasthesiol Intensivmed Notfallmed Schmerzther 1996 Nov;31(9):587. PubMed PMID: 8704077.

19: Shields JA. Heart block and prolonged Q-Tc interval following muscle relaxant reversal: a case report. AANA J. 2008 Feb;76(1):41-5. Review. PubMed PMID: 18323319.

20: Trepanier L. Acute vomiting in cats: rational treatment selection. J Feline Med Surg. 2010 Mar;12(3):225-30. doi: 10.1016/j.jfms.2010.01.005. Review. PubMed PMID: 20193913.